molecular formula C24H23N5O2S B2994223 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852377-00-5

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Cat. No.: B2994223
CAS No.: 852377-00-5
M. Wt: 445.54
InChI Key: ICJJZZVGCBZYQZ-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a complex organic compound with significant potential across various fields, such as chemistry, biology, and medicine. This compound features a combination of quinoline and triazolopyridazine moieties, making it a unique entity in its class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone involves multi-step organic reactions. The initial step typically involves the formation of the 3,4-dihydroquinoline core, which can be synthesized via Pictet-Spengler cyclization. Following this, the ethanone bridge is introduced through a series of reactions involving thioethers and base-catalyzed additions.

Industrial Production Methods

For large-scale production, efficient and cost-effective methods are prioritized. This involves optimizing the reaction conditions, such as temperature, pressure, and catalyst selection, to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various reactions, including:

  • Oxidation: : Converting thioethers to sulfoxides or sulfones.

  • Reduction: : Reducing nitro groups on the triazolopyridazine moiety to amines.

  • Substitution: : Introducing different functional groups on the quinoline or triazolopyridazine rings.

Common Reagents and Conditions

  • Oxidation: : Manganese dioxide (MnO₂) or hydrogen peroxide (H₂O₂) under mild conditions.

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

  • Substitution: : Halogenated precursors with nucleophiles under basic or acidic conditions.

Major Products

From these reactions, major products include various substituted derivatives and oxidized forms, depending on the functional groups involved.

Scientific Research Applications

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone finds application in diverse research areas:

  • Chemistry: : As a building block in the synthesis of more complex molecules.

  • Biology: : Investigating its potential as an enzyme inhibitor or receptor ligand.

  • Medicine: : Exploring its therapeutic effects in conditions such as cancer, inflammation, and neurodegenerative diseases.

  • Industry: : Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone exerts its effects involves interacting with specific molecular targets, such as enzymes or receptors. These interactions can alter biological pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Compounds with structural similarities include:

  • 1-(3,4-dihydroquinolin-1(2H)-yl)-2-bromoethanone.

  • 1-(3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)ethanone.

  • 1-(quinolin-4-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone.

Uniqueness

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone's unique combination of functional groups and structural components provides it with distinctive properties not found in other similar compounds, making it a valuable entity for various scientific inquiries.

This compound is quite a powerhouse in the scientific community, pushing the boundaries of what's possible. What caught your eye about it?

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S/c1-2-31-19-11-9-18(10-12-19)24-26-25-21-13-14-22(27-29(21)24)32-16-23(30)28-15-5-7-17-6-3-4-8-20(17)28/h3-4,6,8-14H,2,5,7,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJJZZVGCBZYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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